molecular formula C7H4N4 B14231539 Pyrrolo[1,2,3-GH]purine CAS No. 501414-35-3

Pyrrolo[1,2,3-GH]purine

Cat. No.: B14231539
CAS No.: 501414-35-3
M. Wt: 144.13 g/mol
InChI Key: GCLPZFKRUHMULR-UHFFFAOYSA-N
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Description

Pyrrolo[1,2,3-GH]purine is a heterocyclic compound that belongs to the class of fused pyrrolo-pyrimidine derivatives. These compounds are known for their structural similarity to purines, which are essential components of nucleic acids. This compound and its derivatives have garnered significant interest due to their potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2,3-GH]purine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of pyrrole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Transition-metal-catalyzed reactions, such as those involving palladium or copper, are also employed to facilitate the formation of the pyrrolo-pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often utilized to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2,3-GH]purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxides, while reduction can produce various reduced derivatives with altered electronic properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrrolo[1,2,3-GH]purine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

Pyrrolo[1,2,3-GH]purine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications.

Properties

CAS No.

501414-35-3

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

2,4,8,10-tetrazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene

InChI

InChI=1S/C7H4N4/c1-2-11-4-10-7-6(11)5(1)8-3-9-7/h1-4H

InChI Key

GCLPZFKRUHMULR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC3=NC=NC1=C32

Origin of Product

United States

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